Monoamine Reuptake Inhibition
Mexedrone inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake with IC50 values in the low micromolar range, whereas mephedrone exhibits markedly greater potency at DAT and NET [1][2]. The α-methoxy substitution of mexedrone reduces affinity for monoamine transporters compared to the parent structure.
| Evidence Dimension | Reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | DAT: 5289 nM; NET: 8869 nM; SERT: 6844 nM [1] |
| Comparator Or Baseline | Mephedrone: DAT: 770 nM (95% CI 530–1080 nM); NET: 2770 nM (1920–3970 nM); SERT: 7830 nM (6320–9750 nM) [2] |
| Quantified Difference | Mexedrone is 6.9‑fold less potent at DAT (5289/770) and 3.2‑fold less potent at NET (8869/2770) than mephedrone; SERT inhibition is comparable (0.87‑fold difference). |
| Conditions | Rat brain synaptosomes; [3H]neurotransmitter uptake assays. |
Why This Matters
This profile defines mexedrone as a weak, non‑selective inhibitor suitable for investigating low‑affinity monoamine transporter interactions, in contrast to mephedrone's potent DAT/NET activity.
- [1] McLaughlin G, Morris N, Kavanagh PV, Power JD, Dowling G, Twamley B, O'Brien J, Talbot B, Walther D, Partilla JS, Baumann MH, Brandt SD. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Test Anal. 2017 Mar;9(3):358-368. View Source
- [2] Mayer FP, Wimmer L, Dillon-Carter O, Partilla JS, Burchardt NV, Mihovilovic MD, Baumann MH, Sitte HH. Phase I metabolites of mephedrone display biological activity at monoamine transporters. Br J Pharmacol. 2016 Sep;173(17):2657-68. (IC50 data from Table 1) View Source
